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Compound of Interest

Compound Name: (S)-3-(1-Aminoethyl)phenol

Cat. No.: B047527

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the chiral compound (S)-3-(1-Aminoethyl)phenol. While a publicly available,
comprehensive dataset for this specific molecule is not readily available, this document
compiles predicted spectroscopic characteristics based on analogous compounds and
established principles of NMR, MS, and IR spectroscopy. Detailed experimental protocols for
acquiring such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for (S)-3-(1-
Aminoethyl)phenol based on the analysis of similar molecular structures, including phenols,
chiral amines, and substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Chemical Shifts (&) in CDCls
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Predicted Chemical

Protons . Multiplicity Notes
Shift (ppm)
Coupling with the
CHs 1.3-15 Doublet (d) adjacent methine
proton.
Chemical shift and
broadness can vary
_ with concentration and
NH:2 15-3.0 Broad Singlet (br s)
solvent due to
hydrogen bonding and
exchange.
Coupling with the
CH 40-4.3 Quartet (q)
three methyl protons.
Aromatic H (ortho to - ]
6.6 - 6.8 Multiplet (m)
OH)
Aromatic H (para to - )
70-7.2 Multiplet (m)
OH)
Aromatic H (ortho to - )
6.7-6.9 Multiplet (m)
CH(NH2)CHs)
Aromatic H (meta to ]
6.9-7.1 Multiplet (m)
both)
Chemical shift is
) highly dependent on
OH 40-7.0 Broad Singlet (br s)

solvent, concentration,

and temperature.

Table 2: Predicted 13C NMR Chemical Shifts (d) in CDCls
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Predicted Chemical Shift

Carbon Notes

(ppm)
CHs 20-25
CH 50 - 55
Aromatic C (ipso, attached to -

155 - 158
OH)
Aromatic C (ipso, attached to -

145 - 148
CH(NH2)CHs)
Aromatic C (ortho to -OH) 113 - 117
Aromatic C (para to -OH) 129 - 131
Aromatic C (ortho to -

118 - 122
CH(NH2)CHs)
Aromatic C (meta to both) 120 - 125

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)

Fragment Predicted m/z Interpretation

[M]*+ 137 Molecular lon

[M-CHs]* 122 Loss of a methyl group

[M-NHz]* 121 Loss of an amino group
Benzylic cleavage, loss of

[C7H70]" 107
CHsCHN

6Hs enoxy cation
CeHsOJ+ 93 Ph [

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies
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Predicted
Functional Group Wavenumber Intensity Description
(cm™)

Stretching vibration,
O-H (Phenol) 3200 - 3600 Strong, Broad broadened due to
hydrogen bonding.

Asymmetric and
symmetric stretching
N-H (Amine) 3300 - 3500 Medium of the primary amine.

Two bands may be

observed.

C-H (Aromatic) 3000 - 3100 Medium Stretching vibrations.
) ) ) Stretching vibrations

C-H (Aliphatic) 2850 - 2970 Medium

of the ethyl group.

) ) Ring stretching

C=C (Aromatic) 1450 - 1600 Medium to Strong o

vibrations.
C-O (Phenol) 1200 - 1260 Strong Stretching vibration.
C-N (Amine) 1020 - 1250 Medium Stretching vibration.
N-H (Amine) 1590 - 1650 Medium Bending vibration.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.
These protocols are based on standard laboratory practices for the analysis of chiral aromatic
amines and phenols.

NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of (S)-3-(1-Aminoethyl)phenol.
Materials:

e (S)-3-(1-Aminoethyl)phenol sample (5-10 mg for *H, 20-50 mg for 13C)
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o Deuterated chloroform (CDCls) with 0.03% tetramethylsilane (TMS)
e NMR tube (5 mm)

e Pipette and vial

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCls in a clean,
dry vial.

Transfer the solution to the NMR tube.
Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the *H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32
scans, relaxation delay of 1-2 seconds).

Process the *H NMR spectrum by applying Fourier transformation, phase correction, and
baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all
signals.

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz,
1024-4096 scans, relaxation delay of 2-5 seconds).

Process the 13C NMR spectrum similarly to the *H spectrum and reference it to the solvent
peak (CDCls at 77.16 ppm).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of
(S)-3-(1-Aminoethyl)phenol.

Materials:

e (S)-3-(1-Aminoethyl)phenol sample
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» Methanol or other suitable volatile solvent
e Mass spectrometer (e.g., with Electron lonization source)
Procedure:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like
methanol.

« Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas
chromatography inlet can be used.

o Set the ionization energy (typically 70 eV for EI).
e Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

e Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation
pattern.

Infrared Spectroscopy

Obijective: To identify the functional groups present in (S)-3-(1-Aminoethyl)phenol by their
characteristic vibrational frequencies.

Materials:

¢ (S)-3-(1-Aminoethyl)phenol sample

o FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
o Potassium bromide (KBr), if preparing a pellet

Procedure (using KBr pellet):

e Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr
powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.
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Press the powder under high pressure to form a transparent or translucent KBr pellet.

Place the pellet in the sample holder of the FTIR spectrometer.

Record the infrared spectrum, typically in the range of 4000-400 cm™1.

Analyze the spectrum to identify the characteristic absorption bands corresponding to the
functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-3-(1-Aminoethyl)phenol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Characterization of (S)-3-(1-
Aminoethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047527#spectroscopic-data-for-s-3-1-aminoethyl-
phenol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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